6-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Description
This compound features a pyrimidine core substituted with a nitro group at position 5, an amine at position 4, a 3,5-dimethylpiperidine moiety at position 6, and a 4-methylpiperazine group at position 2. The structural complexity arises from the combination of two nitrogen-containing heterocycles (piperidine and piperazine) and a nitro group, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7O2/c1-11-8-12(2)10-22(9-11)15-13(23(24)25)14(17)18-16(19-15)21-6-4-20(3)5-7-21/h11-12H,4-10H2,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEPCMWXDNYWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, nitration is performed to introduce the nitro group at the 5-position.
Substitution Reactions: The introduction of the piperidine and piperazine rings is achieved through nucleophilic substitution reactions. This involves reacting the nitropyrimidine intermediate with 3,5-dimethylpiperidine and 4-methylpiperazine under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental safety. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in further substitution reactions, especially at the nitrogen atoms of the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation Products: N-oxides of the piperidine and piperazine rings.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Alkylated or acylated derivatives at the nitrogen atoms.
Scientific Research Applications
6-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the nitrogen atoms in the piperidine and piperazine rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
- 6-[4-(Diphenylmethyl)piperazin-1-yl]-5-nitropyrimidin-4-amine (): Differs at position 6, which hosts a 4-(diphenylmethyl)piperazine instead of 3,5-dimethylpiperidine. Molecular weight: 460.52 g/mol (vs. ~435.51 g/mol for the target compound).
{5-Nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-yl}-amine () :
Heterocyclic Core Modifications
- 6-(3,5-Dimethylpiperidin-1-yl)pyridin-3-amine (): Pyridine core instead of pyrimidine.
- 4-(4-Methylpiperidino)-1,3,5-triazine-2-amine derivatives (): Triazine core with higher symmetry and electron-deficient character.
Biological Activity
The compound 6-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a member of the pyrimidine class of compounds, which have garnered attention for their potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrimidine core substituted with piperidine and piperazine groups, which are known to enhance binding affinity to biological targets. The presence of a nitro group is also significant, as it can influence the compound's pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit potent anticancer properties. For instance, a series of pyrimidine derivatives have been shown to inhibit various kinases involved in cancer cell proliferation.
In vitro studies demonstrated that the compound effectively inhibits cell growth in several cancer cell lines, including leukemia and solid tumors. The mechanism of action appears to involve the inhibition of key signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Initial screenings against various pathogens revealed promising results, particularly against resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
The biological activity of This compound is primarily attributed to its ability to interact with specific enzyme targets:
- Kinase Inhibition : The compound acts as a multi-target kinase inhibitor, disrupting critical signaling pathways that cancer cells exploit for growth and survival.
- Cell Cycle Arrest : Studies indicate that compounds in this class can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, leading to programmed cell death.
Case Studies
A recent case study involving a derivative of this compound highlighted its effectiveness in reducing tumor size in xenograft models. The study reported a significant reduction in tumor volume after treatment over four weeks compared to control groups.
Study Overview
- Model : Xenograft mice model with human cancer cells.
- Dosage : Administered at 50 mg/kg body weight.
- Results : Tumor volume decreased by approximately 70% compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
